Carbonic Anhydrase Inhibition: Non-Competitive Binding Mode vs. Primary Sulfonamides
Thiophene-based sulfonamides, including the N,N-dimethyl scaffold, exhibit potent carbonic anhydrase (CA) inhibition through a non-competitive mechanism, in contrast to primary sulfonamides that act as competitive inhibitors via zinc coordination. In a kinetic study of thiophene-based sulfonamides against human erythrocyte CA I and CA II isoenzymes, the class demonstrated IC₅₀ values ranging from 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II, with corresponding Kᵢ values of 66.49 ± 17.15 nM to 234.99 ± 15.44 µM (hCA-I) and 74.88 ± 20.65 nM to 38.04 ± 12.97 µM (hCA-II) [1]. Importantly, these compounds inhibit the enzymes by interacting outside the catalytic active site, a mechanism distinct from classical zinc-binding sulfonamides such as acetazolamide [1].
| Evidence Dimension | Carbonic anhydrase inhibition mechanism and potency |
|---|---|
| Target Compound Data | IC₅₀ range: 69 nM – 70 µM (hCA-I); 23.4 nM – 1.405 µM (hCA-II); Kᵢ range: 66.49 ± 17.15 nM – 234.99 ± 15.44 µM (hCA-I); 74.88 ± 20.65 nM – 38.04 ± 12.97 µM (hCA-II) |
| Comparator Or Baseline | Primary sulfonamides (e.g., acetazolamide): competitive inhibition via zinc coordination; typical IC₅₀ values in low nanomolar range for hCA-II |
| Quantified Difference | Non-competitive inhibition vs. competitive inhibition; potency range spans multiple orders of magnitude depending on specific substitution |
| Conditions | Human erythrocyte carbonic anhydrase I and II isoenzymes; spectrophotometric monitoring of 4-nitrophenyl acetate hydrolysis at 400 nm |
Why This Matters
The non-competitive inhibition mechanism enables distinct structure-activity optimization pathways that are not addressable with primary sulfonamide scaffolds, supporting differentiated intellectual property positioning.
- [1] Alım, Z.; Köksal, Z.; Karaman, M. Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. Pharmacological Reports 2020, 72 (6), 1738-1748. DOI: 10.1007/s43440-020-00149-4 View Source
